An In-depth Technical Guide to the Physicochemical Properties of Thieno[3,2-b]pyridine-5-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of Thieno[3,2-b]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its core structure, a fusion of thiophene and pyridine rings, serves as a versatile scaffold for the development of novel therapeutic agents. Notably, derivatives of thieno[3,2-b]pyridine-5-carboxylic acid have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target of significant interest for the treatment of various neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Thieno[3,2-b]pyridine-5-carboxylic acid, detailed experimental protocols for their determination, and an illustrative representation of its relevance in a key signaling pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for Thieno[3,2-b]pyridine-5-carboxylic acid is not extensively available in the public domain, a combination of data from chemical suppliers and computational predictions provides valuable insights.
Table 1: General and Predicted Physicochemical Properties of Thieno[3,2-b]pyridine-5-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | --INVALID-LINK-- |
| Molecular Weight | 179.2 g/mol | --INVALID-LINK-- |
| CAS Number | 56473-92-8 | --INVALID-LINK-- |
| Predicted XlogP | 1.8 | PubChemLite |
| Predicted pKa (strongest acidic) | 3.9 | ChemAxon |
| Predicted pKa (strongest basic) | 2.1 | ChemAxon |
| Predicted Aqueous Solubility (logS) | -2.5 | ALOGPS |
| Predicted Melting Point | Not available |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Experimental Protocols
Accurate determination of physicochemical properties is crucial. The following sections provide detailed, adaptable protocols for the experimental validation of key parameters for Thieno[3,2-b]pyridine-5-carboxylic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Protocol:
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Sample Preparation: A small, finely powdered sample of Thieno[3,2-b]pyridine-5-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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A rapid heating ramp (10-20 °C/min) is initially used to determine an approximate melting range.
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The apparatus is allowed to cool.
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A second determination is performed with a slow heating ramp (1-2 °C/min) starting approximately 20 °C below the estimated melting point.
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The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.
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Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of high purity.
Solubility Determination
Solubility in various solvents is a key parameter for formulation and biological studies.
Protocol (Aqueous Solubility):
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Sample Preparation: A saturated solution of Thieno[3,2-b]pyridine-5-carboxylic acid is prepared by adding an excess of the solid to a known volume of purified water in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The aqueous solubility is expressed in mg/mL or mol/L.
Protocol (Organic Solvent Solubility):
The same procedure can be followed using various organic solvents (e.g., DMSO, ethanol, methanol) relevant to the intended application.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH.
Protocol (Potentiometric Titration):
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Solution Preparation: A known concentration of Thieno[3,2-b]pyridine-5-carboxylic acid is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) if aqueous solubility is low. The ionic strength is kept constant with an inert salt (e.g., KCl).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For more accurate results, derivative plots can be used to identify the equivalence point precisely.
LogP Determination
The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
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Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
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Partitioning: A known amount of Thieno[3,2-b]pyridine-5-carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
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Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning and then centrifuged to ensure complete phase separation.
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Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Biological Context: Role as a Scaffold for mGlu5 Negative Allosteric Modulators
Derivatives of Thieno[3,2-b]pyridine-5-carboxylic acid have been investigated as NAMs of the mGlu5 receptor.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter glutamate.[1] The canonical signaling pathway for mGlu5 involves coupling to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC).[3][5] This cascade ultimately modulates neuronal excitability and synaptic plasticity.
A negative allosteric modulator binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[6][7] This can be a valuable therapeutic strategy for conditions associated with excessive mGlu5 signaling.
Conclusion
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
